2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13)7-4-2-3-5-11(7)10-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDIACCVSJFNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512050 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80537-08-2 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 1,3-Biselectrophilic Compounds with 3-Aminopyrazoles
The most commonly reported synthetic approach involves the cyclocondensation reaction between 1,3-biselectrophilic compounds (such as β-ketoesters or β-diketones) and 3-aminopyrazoles, which act as 1,3-bisnucleophilic systems. This method builds the pyrazolo[1,5-a]pyridine core while introducing the methyl and carboxylic acid substituents at the appropriate positions.
- Reaction conditions: Typically carried out in ethanol or other suitable solvents under mild heating (0–45 °C) and acidic or neutral conditions to facilitate ring closure.
- Key intermediates: The initial condensation forms an intermediate that undergoes cyclization to yield the pyrazolo[1,5-a]pyridine ring system.
- Hydrolysis: Ester intermediates are hydrolyzed under alkaline conditions (e.g., NaOH or KOH in water or alcohol) to give the carboxylic acid functionality at position 3.
This route is advantageous for its straightforward approach and potential scalability for industrial synthesis.
Cross-Dehydrogenative Coupling (CDC) Reactions
Recent advances have demonstrated the use of cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-dicarbonyl compounds as an innovative route to substituted pyrazolo[1,5-a]pyridines, including carboxylic acid derivatives.
- General procedure: N-amino-2-iminopyridine derivatives react with β-ketoesters or β-diketones in the presence of acetic acid under aerobic conditions in ethanol.
- Yields: Moderate to good yields (30–75%) depending on substrate substitution.
- Advantages: This method avoids the need for pre-functionalized halogenated intermediates and can tolerate various substituents, providing structural diversity.
Alternative Functional Group Transformations and Derivatizations
Other methods reported involve functional group interconversions on pyrazolo[1,5-a]pyridine cores, such as:
- Halogenation and nucleophilic substitution: Chlorination of pyrazolo[1,5-a]pyrimidine derivatives followed by substitution with nucleophiles (e.g., morpholine) to modify substituents, which could be adapted for related pyrazolo[1,5-a]pyridine systems.
- Methylation reactions: Using sodium and methylating agents (e.g., dimethyl sulfate) to introduce methyl groups on hydroxylated precursors.
These methods are more relevant for derivative synthesis than direct preparation of the target acid but provide insight into functional group manipulations on the pyrazolo scaffold.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | β-Ketoesters/β-diketones + 3-aminopyrazoles | Acidic or neutral solvent | Mild heating (0–45 °C) | Direct ring formation, scalable | Requires pure starting materials |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines + β-dicarbonyls | Acetic acid, ethanol, air | Room temp to mild heating | Novel, tolerates substituents | Moderate yields, complex substrates |
| Multi-step Ester Hydrolysis (Patent CN103896951A) | 3,3-Dialkoxypropionate + methyl/ethyl formate + 3-methyl-5-aminopyrazole | Alkali (NaOH/KOH), acid (acetic acid), toluene | Room temp to 45 °C, 12–48 h | Efficient, suitable for scale-up | Multi-step, requires careful control |
| Functional Group Transformations | Pyrazolo[1,5-a]pyridine derivatives | Halogenating agents, nucleophiles | Reflux, various solvents | Versatile for derivatives | Not direct synthesis of acid |
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for condensation reactions and various bases like sodium ethanolate for facilitating reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, condensation with hydrazine can yield aminopyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antituberculosis Agents
One of the significant applications of MPCA derivatives is in the development of antituberculosis agents. Research has shown that pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a series of diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamides demonstrated excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL . The structure-activity relationship (SAR) studies indicated that modifications on the side chain significantly influenced the antibacterial activity.
Kinase Inhibition
MPCA derivatives have also been identified as potential inhibitors of AXL and c-MET kinases, which are implicated in various cancers and other diseases. These compounds can suppress pathways that lead to hypertension and endothelial dysfunction . The development of these inhibitors is crucial for targeting specific signaling pathways involved in tumor progression.
Optical Applications
Fluorophores
Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidines, including MPCA derivatives, as fluorophores for optical applications. These compounds exhibit desirable photophysical properties that make them suitable for use in fluorescent probes and sensors . The synthesis of various substituted pyrazolo[1,5-a]pyrimidines has resulted in high yields and favorable optical characteristics, facilitating their application in bioimaging and diagnostics.
Synthetic Chemistry
Efficient Synthesis Methods
The synthesis of MPCA has been optimized through various methods, allowing for efficient production at both laboratory and industrial scales. For example, a novel synthetic route involving cyclization reactions has been developed to produce high yields (over 70%) of MPCA . This method simplifies the synthetic process while ensuring scalability for potential commercial applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antituberculosis Activity
A recent study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with varying diaryl groups. These compounds were tested against multiple strains of Mtb, demonstrating significant activity against both susceptible and resistant strains. Notably, one compound showed an MIC value below 0.002 μg/mL against resistant strains, indicating its potential as a lead compound for further development .
Case Study 2: Kinase Inhibition
Research on MPCA derivatives revealed their ability to inhibit AXL and c-MET kinases effectively. These findings suggest that such compounds could play a role in treating conditions associated with these kinases, including certain cancers and cardiovascular diseases .
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it can act on enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups and properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their optical properties and are used in material science.
Uniqueness
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific structural features and the resulting chemical and biological properties
Biological Activity
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Pharmacological Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit a range of pharmacological activities, including:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Activity : There is evidence suggesting efficacy against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate enzyme activity or alter protein functions critical for cellular processes.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease states.
- Receptor Modulation : It could act on various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyridine derivatives, including this compound. Below are summarized findings from notable research:
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, a comparison table is provided:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C8H8N2O2 | Methyl group at position 2 | Anticancer, anti-inflammatory |
| 5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | C8H8ClN2O2 | Chlorine at position 5 | Antimicrobial, anti-inflammatory |
| 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | C9H8N2O2 | Methyl group at position 6 | Limited data on biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
